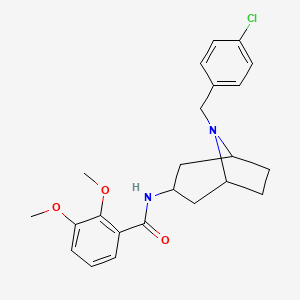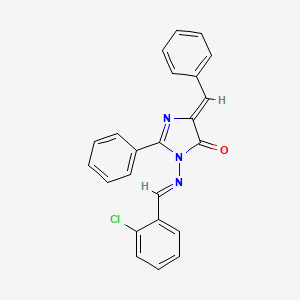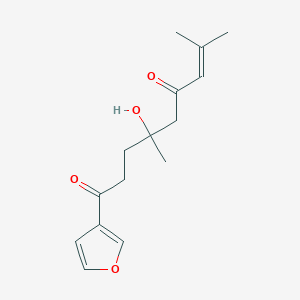
4-Hydroxydehydromyoporone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxydehydromyoporone is an organic compound belonging to the class of aromatic monoterpenoids. These compounds are characterized by the presence of at least one aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydehydromyoporone involves several steps. One method includes the conversion of related compounds in infected sweet potato tissues. The process involves the use of 2-14C-Acetate, which is applied to sweet potato root discs treated with mercuric chloride. The resulting compounds are then separated and purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxydehydromyoporone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include mercuric chloride, chloroform-methanol solution, and 2-14C-Acetate. The reactions typically occur under controlled conditions, such as specific temperatures and humidity levels .
Major Products Formed: The major products formed from the reactions of this compound include other furanoterpenes and related sesquiterpenes. These products are often isolated and characterized using advanced analytical techniques .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying chemical reactions and synthesis pathways.
Medicine: While specific medical applications are still under investigation, the compound’s potential bioactivity suggests it could be explored for therapeutic uses.
Industry: The compound’s aromatic properties make it a candidate for use in the fragrance and flavor industries.
Wirkmechanismus
The mechanism of action of 4-Hydroxydehydromyoporone involves its interaction with specific molecular targets and pathways. In infected sweet potato tissues, the compound is produced in response to infection by the black rot fungus, Ceratocystis fimbriata. The compound’s production is stimulated by mercuric chloride, which acts as a phytoalexin elicitor .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxymyoporone
- Dehydroipomeamarone
- Other furanoterpenes
Eigenschaften
CAS-Nummer |
72896-64-1 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-(furan-3-yl)-4-hydroxy-4,8-dimethylnon-7-ene-1,6-dione |
InChI |
InChI=1S/C15H20O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7-8,10,18H,4,6,9H2,1-3H3 |
InChI-Schlüssel |
GENURIBYATWERM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)CC(C)(CCC(=O)C1=COC=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


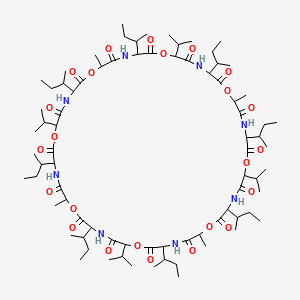
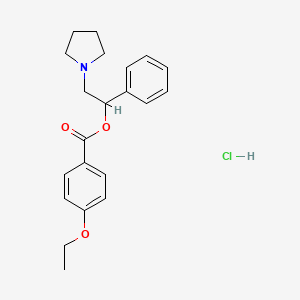
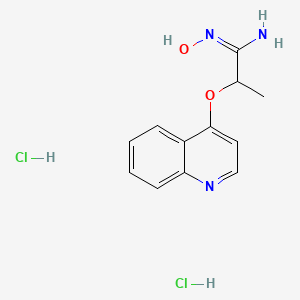
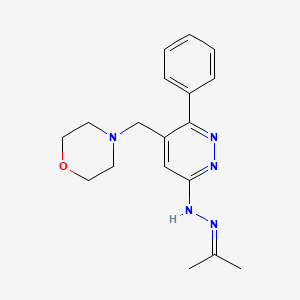
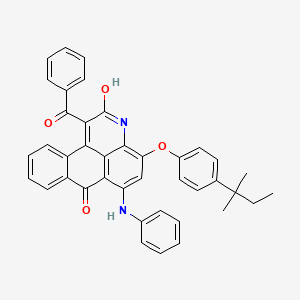
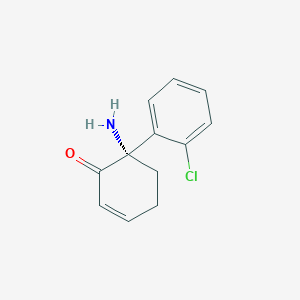
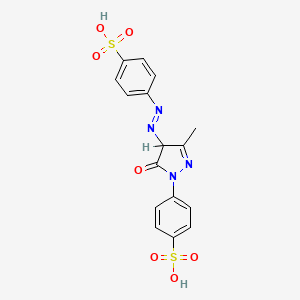

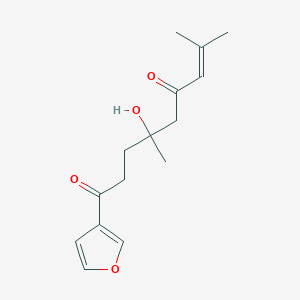
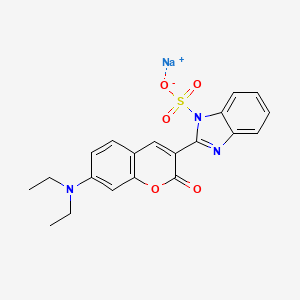
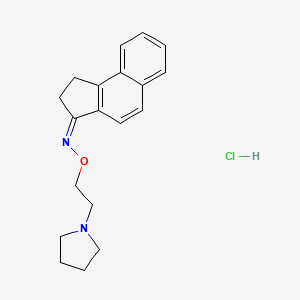
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
